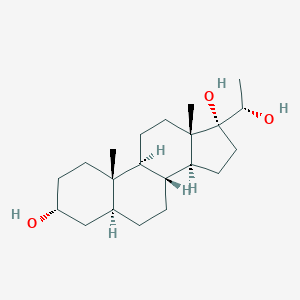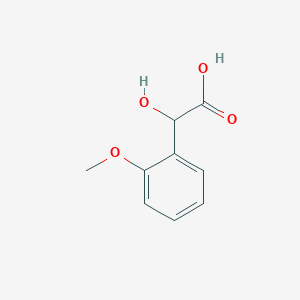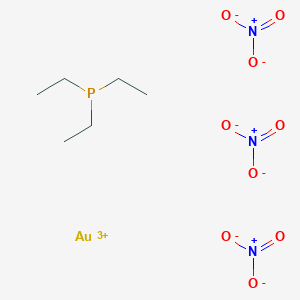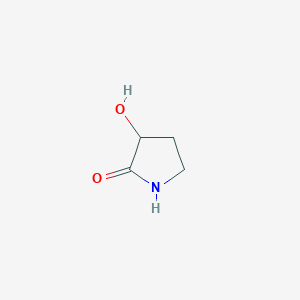
3-羟基-2-吡咯烷酮
描述
Synthesis Analysis
The synthesis of multi-substituted pyrrolidinones can be achieved through a direct [3 + 2] cycloaddition of azaoxyallyl cations with aromatic ethylenes, providing an efficient method for obtaining bioactive molecules containing pyrrolidinones in moderate to good yields (Zhang et al., 2018). Additionally, a practical and improved synthesis approach for derivatives of pyrrolidinone involves a sequence of ethoxycarbonylation, alkylation, hydrolysis, and decarboxylation, highlighting the versatility and adaptability in synthesizing these compounds (Yee et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including 3-hydroxy-2-pyrrolidinone, can be detailed through studies such as X-ray crystallography. These analyses reveal the existence of these compounds mainly in the quinoid form with contributions from the aromatic zwitterion form, demonstrating the dynamic nature of their structural chemistry (Xiao et al., 1993).
Chemical Reactions and Properties
3-Hydroxy-2-pyrrolidinone derivatives exhibit a range of chemical behaviors and interactions. For instance, their interaction with NH2OH and NH2OBn leads to the synthesis of new hydroximino derivatives, providing insight into their reactive capabilities and potential for further chemical transformations (Katkevics et al., 2004).
Physical Properties Analysis
The physical properties of 3-hydroxy-2-pyrrolidinone and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Studies involving single crystal X-ray diffraction offer valuable data on these aspects, highlighting the compounds' crystalline structures and helping predict their behavior in various chemical processes (Nelson et al., 1988).
Chemical Properties Analysis
The chemical properties of 3-hydroxy-2-pyrrolidinone, including its reactivity, stability, and interaction with other compounds, are essential for its potential applications. The compound's ability to form complexes with metals, as shown in studies of its interaction with aluminum, reveals its potential as a chelating agent and its relevance in areas like medicinal chemistry and environmental remediation (Clevette et al., 1989).
科学研究应用
羟亚胺衍生物的合成: 3-羟亚氨基-1-羟基-2-吡咯烷酮通过 NH2OH 和 NH2OBn 与 2-氧代-3-丁烯酸衍生物的甲酯相互作用合成。这种合成在有机化学中对于创建新化合物具有重要意义 (Katkevics 等人,2004).
潜在的治疗螯合剂: 双(3-羟基-4-吡啶酮)-EDTA 衍生物显示出作为治疗铝螯合剂的潜力。这些化合物已对其质子化常数、分配系数和生物分布进行了研究,表明在体内去除铝方面有效 (Santos 等人,2005).
对硬金属离子的螯合功效: 双(3-羟基-4-吡啶酮)-EDTA 衍生物与 M(3+) 硬金属离子(Fe、Al、Ga)的研究表明,与其他试剂相比,它们具有优异的螯合功效和选择性,这与人类金属超载的背景相关 (Gama 等人,2009).
促智和抗健忘特性: 3-羟基-3-吡咯啉-2-酮的衍生物已被研究其抗健忘特性,显示出与已知的促智剂(如吡拉西坦)相当的效果。这突出了它们在增强记忆力和认知障碍方面的潜在应用 (Shuklina & Kolla, 2003).
生物活性衍生物的合成: 使用 TiO2 纳米颗粒的胶束催化合成多取代的 3-羟基-2-吡咯烷酮展示了一种创建生物活性化合物的环保方法 (Sarkar & Mukhopadhyay, 2013).
抗氧化活性: 已合成 3-羟基-3-吡咯啉-2-酮并评估其抗氧化活性。特定的衍生物显示出有希望的自由基清除特性,与传统抗氧化剂相当,使其成为治疗应用的潜在候选者 (Nguyen 等人,2022).
对多巴胺代谢的影响: 已证明化合物 1-羟基-3-氨基-吡咯烷酮-2 (HA-966) 会影响大鼠纹状体中的多巴胺及其代谢物,表明其在神经学研究中的潜在应用 (Hillen & Noach, 1971).
膜分配研究: 对 3-羟基-4-吡啶酮 Zn(ii) 复合物的研究提供了对它们与脂质相和膜转运机制相互作用的见解,这对于理解它们的生物医学应用至关重要 (Coimbra 等人,2018).
安全和危害
未来方向
属性
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-pyrrolidinone | |
CAS RN |
15166-68-4, 15116-68-4 | |
| Record name | 3-Hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



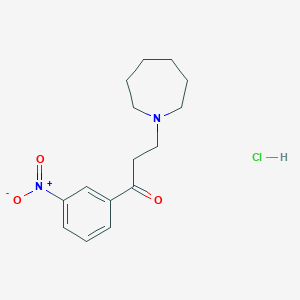
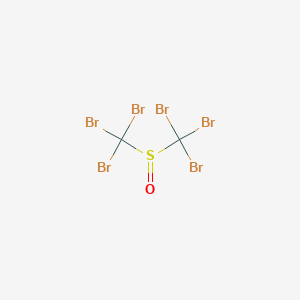


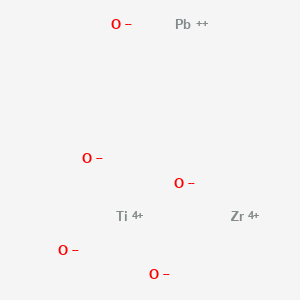
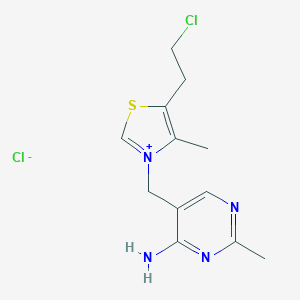


![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

